molecular formula C8H7NO5 B1582344 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde CAS No. 2450-26-2

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

Cat. No. B1582344
CAS RN: 2450-26-2
M. Wt: 197.14 g/mol
InChI Key: PHCNQUJHXJQLQR-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 . It is used in the preparation of o-nitrolignin monomers as readily degradable lignin-generation agents for plants and degradation of lignin under UV irradiation .


Molecular Structure Analysis

The InChI code for 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde is 1S/C8H7NO5/c1-14-8-6 (11)3-2-5 (4-10)7 (8)9 (12)13/h2-4,11H,1H3 . The InChI key is PHCNQUJHXJQLQR-UHFFFAOYSA-N .

It has a molecular weight of 197.15 . The storage temperature is under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Structural and Spectroscopic Analysis

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde has been studied for its molecular structure and vibrational spectra through a combination of experimental and theoretical approaches. Density functional theory (DFT) was utilized to investigate the molecular geometry, harmonic vibrational frequencies, bonding features, total energy, Mulliken atomic charges, and thermodynamic properties. This analysis provided insights into the intramolecular charge transfer and aided in the interpretation of Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements, demonstrating the compound's utility in understanding molecular vibrations and structural conformations (Nataraj, Balachandran, & Karthick, 2011).

Photocatalytic Applications

The compound has been implicated in photocatalytic applications, particularly in the selective oxidation of benzyl alcohol derivatives to corresponding aldehydes using TiO2 solar simulated light photocatalysis. This research highlights its potential role in enhancing photocatalytic oxidation rates and product selectivities, providing a pathway for the efficient conversion of aromatic alcohols into valuable chemical intermediates (Marotta et al., 2013).

Atmospheric Chemistry

In atmospheric chemistry, the reaction of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde with NO3 radicals was studied, revealing its transformation into various products such as glycolic acid, oxalic acid, and 4-hydroxy-3-methoxy-benzoic acid. This work sheds light on the chemical behaviors of this compound when exposed to atmospheric radicals, indicating its relevance in understanding the fate of organic compounds in the atmosphere (Liu, Wen, & Wu, 2017).

Linker Applications in Organic Synthesis

Investigations into the use of benzaldehyde derivatives, including 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, as linkers for solid-phase organic synthesis (SPOS) have shown their effectiveness. These studies involve the reductive amination of aldehydes attached to solid supports, leading to the creation of various secondary amine derivatives, highlighting the compound's utility in facilitating the synthesis of complex organic molecules (Swayze, 1997).

Safety And Hazards

The safety information for 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde includes the following hazard statements: H302-H315-H319 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-hydroxy-3-methoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8-6(11)3-2-5(4-10)7(8)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCNQUJHXJQLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179259
Record name Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro-
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

CAS RN

2450-26-2
Record name Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro-
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Record name Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro-
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Record name 4-Hydroxy-2-nitro-m-anisaldehyde
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Synthesis routes and methods I

Procedure details

10 g of compound 2 (0.042 mole) are added to a solution of 40 ml of sodium hydroxide 33% (m/m). The reaction mixture is heated at reflux for 10 minutes. The reaction mixture is diluted with 40 ml of water and acidified with concentrated hydrochloric acid (HCl 6N) to neutral pH. After cooling, the product is precipitated and compound 3 is isolated by vacuum filtration and by several washings with water (yield 85%-7.2 g of compound 3).
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10 g
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Synthesis routes and methods II

Procedure details

A mixture of 4-formyl-2-methoxy-3-nitrophenyl acetate 438 g (1.8 mol) and potassium carbonate (506 g, 3.7 mol) in MeOH (4000 mL) was stirred at room temperature for 16 h. The reaction mixture was concentrated under reduced pressure to afford a viscous oil. This was dissolved in water, acidified using a solution of HCl (2 N) and extracted with EtOAc. The organic layer was washed with a saturated sodium chloride solution, dried (magnesium sulfate) and filtered. The solvent was concentrated under reduced pressure to ⅓ volume and the resulting solids were filtered and air-dried to give 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (317 g, 88%): 1H NMR (DMSO-d6) δ: 9.69 (1H, s), 7.68 (1H, d), 7.19 (1H, d), 3.82 (3H, s).
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438 g
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506 g
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Synthesis routes and methods III

Procedure details

A mixture of 4-formyl-2-methoxy-3-nitrophenyl acetate 4.54 g (19.0 mmol) and potassium carbonate 5.24 g (37.9 mmol) in methanol 40m was stirred at room temperature for 2 hours. The reaction mixture was poured into water, acidified by 1N HCl solution and extracted into AcOEt. The organic layer was washed with brine, dried over MgSO4, filtrated and the solvent was evaporated. The residue was washed with n-hexane to give the title compound 3.60 g as white solid. Yield 96.3%.
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4.54 g
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5.24 g
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Yield
96.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
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